molecular formula C10H7BrN2O B2416817 5-Bromoquinoline-8-carboxamide CAS No. 1823338-54-0

5-Bromoquinoline-8-carboxamide

Cat. No. B2416817
CAS RN: 1823338-54-0
M. Wt: 251.083
InChI Key: DJOBAKUSXSCERU-UHFFFAOYSA-N
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Description

5-Bromoquinoline-8-carboxamide is a chemical compound that has recently gained prominence in various scientific researches. It is widely employed for the synthesis of dyes, food colors, pharmaceutical reagents, pH indicators, and in various industrial processes .


Synthesis Analysis

Quinoline has become an essential heterocyclic compound due to its versatile applications in the fields of industrial and synthetic organic chemistry . A wide range of synthesis protocols have been reported in the literature for the construction of this scaffold . For example, Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach are well-known classical synthesis protocols used up to now for the construction of the principal quinoline scaffold .


Molecular Structure Analysis

The molecular formula of 5-Bromoquinoline-8-carboxamide is C10H7BrN2O. It has a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety .


Chemical Reactions Analysis

Quinoline is a vital scaffold for leads in drug discovery and plays a major role in the field of medicinal chemistry . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .

Scientific Research Applications

Heterocyclic Building Blocks

5-Bromoquinoline-8-carboxamide is used as a heterocyclic building block in chemistry . Heterocyclic compounds are widely used in many areas of science, including drug discovery, due to their complex and varied structures.

Drug Discovery

Quinoline, the core structure of 5-Bromoquinoline-8-carboxamide, is a vital scaffold for leads in drug discovery . It plays a major role in the field of medicinal chemistry, with many drugs containing a quinoline structure.

Synthetic Organic Chemistry

Quinoline has versatile applications in the fields of industrial and synthetic organic chemistry . As a derivative of quinoline, 5-Bromoquinoline-8-carboxamide could potentially be used in these applications as well.

Biological and Pharmaceutical Activities

Quinoline and its derivatives have potential biological and pharmaceutical activities . While specific activities for 5-Bromoquinoline-8-carboxamide are not mentioned, it’s possible that this compound could exhibit similar activities.

C–H Functionalization Chemistry

In a study, 8-aminoquinoline, a related compound, was used in C–H functionalization chemistry . 5-Bromoquinoline-8-carboxamide, having a similar structure, could potentially be used in similar chemical reactions.

Transamidation Protocol

The same study also mentioned a two-step transamidation protocol for 8-aminoquinoline amides . Given the structural similarity, 5-Bromoquinoline-8-carboxamide could potentially be used in similar protocols.

Safety and Hazards

While specific safety data for 5-Bromoquinoline-8-carboxamide is not available, similar compounds like 5-Bromoquinoline and 8-Bromoquinoline are known to cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

Quinoline and its derivatives have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities . The recent in vivo and in vitro screening reported by scientists may pave the way for novel drug development .

properties

IUPAC Name

5-bromoquinoline-8-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrN2O/c11-8-4-3-7(10(12)14)9-6(8)2-1-5-13-9/h1-5H,(H2,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJOBAKUSXSCERU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2N=C1)C(=O)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromoquinoline-8-carboxamide

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